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Drug Characteristics and Mechanism of Action

Tosedostat (CHR-2797) is a first-in-class, orally bioavailable aminopeptidase inhibitor that targets key

intracellular metalloenzymes [1]. Its active metabolite, CHR-79888, potently inhibits several

aminopeptidases, which are crucial for intracellular protein degradation and amino acid recycling [2] [3].

The proposed mechanism of action involves:

Aminopeptidase Inhibition: Blocking the hydrolysis of peptides into free amino acids [2].

Amino Acid Deprivation: Depleting intracellular amino acid pools, which triggers an amino acid
deprivation response (AADR) [3].

Disruption of Protein Synthesis: Inhibiting the mTOR signaling pathway and reducing overall
protein synthesis, which is critical for rapidly dividing AML cells [3].

Induction of Apoptosis: Upregulation of pro-apoptotic proteins like CHOP and Noxa, ultimately
leading to programmed cell death [3].

Preclinical data demonstrated that primary AML cells were significantly more sensitive to Tosedostat (mean

LC50 = 5.1 μM) compared to normal bone marrow cells (mean LC50 = 17.7 μM), suggesting a favorable

therapeutic window [2].

Summary of Clinical Trial Evidence
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The clinical efficacy and safety of Tosedostat have been evaluated across multiple trials in AML, with

divergent results based on treatment context.

Trial
Description

Patient Population Intervention Key Efficacy Findings
Key Safety
Findings

Early-Phase
& Single-Arm
Studies [1] [4]

Relapsed/Refractory
(R/R) or elderly,

untreated AML

Tosedostat
monotherapy

or with Low-
Dose

Cytarabine
(LDAC)

Promising anti-
leukemic activity;

CR/CRi rate of 45.4%
with Tosedostat+LDAC

[4]

Generally
manageable

safety profile;
no unexpected

toxicities [1]

HOVON 103
Randomized
Phase II [5] [6]

Newly diagnosed AML
>65 years, fit for

intensive chemo

Standard "3+7"
induction ±

Tosedostat 120
mg daily

No significant
difference in CR/CRi
rate (69% vs 64%);
Inferior 24-month OS
(33% vs 18%) and EFS
with Tosedostat [5] [6]

Increased early
death rate from

infections;
higher

incidence of
atrial fibrillation

[5] [6]

Detailed Experimental Protocols

3.1. Protocol: Tosedostat in Combination with Intensive Chemotherapy (Based on HOVON 103)

This protocol outlines the regimen used in the phase II randomized study [5] [6].

Indication: Newly diagnosed de novo or secondary AML in patients aged ≥66 years who are eligible
for standard chemotherapy.

Exclusion Criteria: Acute promyelocytic leukemia (APL); prior antileukemic therapy for AML [7].
Treatment Plan:

Cycle 1 (Induction): Daunorubicin (60 mg/m² IV, days 1-3) and Cytarabine (200 mg/m²
continuous IV, days 1-7) with or without Tosedostat (120 mg orally, once daily, days 1-21).
Cycle 2 (Consolidation): Cytarabine (1000 mg/m² IV twice daily, days 1-6) with or without
Tosedostat (120 mg orally, once daily, days 1-21).

Dose Modification: Tosedostat should be interrupted for 5 days around the administration of
subsequent chemotherapy cycles if significant toxicity is observed [3].
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Response Assessment: Bone marrow biopsies should be evaluated for Complete Remission (CR)

and CR with incomplete hematologic recovery (CRi) according to international standards after
recovery from each cycle.

3.2. Protocol: In Vitro Cytotoxicity Assessment in Primary AML Cells

This method details the preclinical evaluation of Tosedostat's efficacy on primary patient samples [2].

Sample Preparation: Isolate mononuclear cells from peripheral blood or bone marrow aspirates of

AML patients and normal donors using Ficoll-Histopaque density gradient centrifugation.
Cell Culture: Resuspend cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

Culture at 37°C in a 5% CO₂ atmosphere.
Drug Exposure: Expose cells to a range of Tosedostat concentrations (e.g., 0.1 μM to 100 μM) for

96 hours.
Viability Assay: Assess cell viability using a tetrazolium-based (MTT) colorimetric assay or flow

cytometry with Annexin V/PI staining to quantify apoptosis.
Data Analysis: Calculate the lethal concentration for 50% of cells (LC50) using non-linear regression

analysis. Compare LC50 values between AML and normal marrow samples.

Safety and Tolerability Profile

Safety data must be interpreted within the context of the treatment regimen.

In Combination with Intensive Chemotherapy: The addition of Tosedostat to "3+7" chemotherapy
was associated with an increased risk of serious adverse events. Most notably, there was a higher

incidence of infectious complications leading to early death, and a greater occurrence of atrial
fibrillation [5] [6].

As Monotherapy or with LDAC: In studies without intensive chemotherapy backbone, Tosedostat
was generally better tolerated, consistent with other single-agent targeted therapies [1] [4].

Other Considerations: A partial clinical hold was placed on Tosedostat by the FDA due to dose-
limiting toxicities in a phase I study, which led to the selection of a lower 120 mg dose for subsequent

trials. This hold was later removed [5] [8].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the mechanism of action of Tosedostat and the workflow for its clinical

application in AML.
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Mechanism of Action of Tosedostat
Clinical Protocol Workflow (e.g., HOVON 103)

Oral Administration
of Tosedostat

Intracellular Conversion
to Active Metabolite

(CHR-79888)

Inhibition of
Aminopeptidases

Disruption of
Protein Recycling

Intracellular Amino Acid
Deprivation (AADR)

mTOR Pathway
Inhibition

Reduced Protein
Synthesis

Upregulation of
Pro-apoptotic Proteins

(CHOP, Noxa)

Apoptosis of
AML Cells

Patient Population:
Newly Diagnosed AML, Age ≥66 yrs,

Fit for Intensive Chemo

Randomization

Standard Arm:
'3+7' Induction

(Daunorubicin + Cytarabine)

  Control

Experimental Arm:
'3+7' + Tosedostat 120 mg daily

  Experimental

Consolidation:
High-Dose Cytarabine

± Tosedostat

Response Assessment:
CR/CRi Rate, OS, EFS

Safety Monitoring:
Infections, Cardiac Events
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Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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